molecular formula C25H26ClNO6 B14156613 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl [(tert-butoxycarbonyl)amino](phenyl)acetate CAS No. 4887-76-7

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl [(tert-butoxycarbonyl)amino](phenyl)acetate

Cat. No.: B14156613
CAS No.: 4887-76-7
M. Wt: 471.9 g/mol
InChI Key: AXERJOLHOIUNES-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro and propyl groups. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino group, and finally, the phenylacetate moiety is attached. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Scientific Research Applications

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can bind to the active site of enzymes, inhibiting their activity. The phenylacetate moiety may interact with cell membranes or receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar compounds include other chromen-2-one derivatives, such as:

  • 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
  • 6-chloro-2-oxo-4-propylchromen-7-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

CAS No.

4887-76-7

Molecular Formula

C25H26ClNO6

Molecular Weight

471.9 g/mol

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate

InChI

InChI=1S/C25H26ClNO6/c1-5-9-16-12-21(28)31-19-14-20(18(26)13-17(16)19)32-23(29)22(15-10-7-6-8-11-15)27-24(30)33-25(2,3)4/h6-8,10-14,22H,5,9H2,1-4H3,(H,27,30)

InChI Key

AXERJOLHOIUNES-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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